3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H18FN3O3S and its molecular weight is 411.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The compound 3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide, due to its complex structure, is likely involved in various synthetic and structural studies. Compounds with similar structures have been synthesized, and their geometric parameters analyzed. For instance, N-ethyl-3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-pyrazoline-1-thiocarboxamide and its derivatives have been examined for their geometric parameters, demonstrating the influence of substituents on the conformation and interactions within the molecule (Köysal et al., 2005).
Cytotoxic Activities
Compounds with similar frameworks, particularly those containing pyrazole and fluorophenyl groups, have been explored for their cytotoxic activities against various cancer cell lines. The synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases have shown promising results in this area, indicating the potential of such compounds in anticancer research (Hassan et al., 2015).
Antimicrobial and Antifungal Activities
Research on heterocyclic compounds based on similar structures has also revealed their potential in antimicrobial and antifungal applications. For example, heterocyclic derivatives of 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone have demonstrated promising anti-avian influenza virus (H5N1) activity, suggesting the broader antimicrobial potential of such compounds (Flefel et al., 2012).
Fluorescent Properties and Dye Synthesis
The fluorescent properties of compounds containing pyrene, perylene, and thiazole moieties have been explored, leading to the development of color-tunable fluorophores for various applications. The synthesis of N-ethoxycarbonylpyrene- and perylene thioamides, followed by their transformation into fluorescent dyes, highlights the potential of such compounds in material science and bioimaging (Witalewska et al., 2019).
Synthesis of Chitosan Derivatives
Chitosan, a natural polymer, has been modified with heteroaryl pyrazole derivatives to form Schiff bases, demonstrating enhanced antimicrobial activity. This approach shows the utility of incorporating complex heterocyclic structures into polymers for biomedical applications (Hamed et al., 2020).
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c1-25-17(12-16(24-25)14-6-8-15(22)9-7-14)20(26)23-13-21(27,18-4-2-10-28-18)19-5-3-11-29-19/h2-12,27H,13H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDCDKAMPIJPFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.